molecular formula C14H21N3O B1318858 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 952906-62-6

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No. B1318858
CAS RN: 952906-62-6
M. Wt: 247.34 g/mol
InChI Key: DJTRAZKEOCKUDU-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide, also known as 4-methylpiperidine-4-carboxamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water but soluble in organic solvents. It is a member of the piperidine family of compounds, which are found in a variety of plants and animals. The compound has a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo studies.

Scientific Research Applications

1. Radiopharmaceutical Research

The compound 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), a variant of the requested compound, has been used in radiopharmaceutical research. Specifically, it was labeled for PET studies in a baboon model, although it showed rapid influx and efflux in brain regions without specific binding or retention, indicating its unsuitability as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

2. Antioxidant, Analgesic, and Anti-inflammatory Research

Another derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has been synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. This compound showed notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities in comparison with standard treatments (Nayak et al., 2014).

3. Synthesis of Novel Derivatives for Biological Activity

A variety of novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide have been designed and synthesized. These compounds have been characterized for potential biological activities, though specific applications are not detailed in the abstract (Yang Jing, 2010).

4. Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities

Synthesized derivatives of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have shown promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating conditions related to these enzymes, such as Alzheimer's disease (Khalid et al., 2014).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17/h2-5,12H,6-10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRAZKEOCKUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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